N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
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Overview
Description
“N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anticancer activity against various human tumor cell lines .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . The synthesized compounds were evaluated for their anticancer activity against 60 human tumor cell lines by NCI (USA) . Compound 7d, which is likely similar in structure to the compound , showed prominent anticancer activity .Scientific Research Applications
Synthesis and Derivative Development
Synthesis of Pyrazolo[3,4-d]pyrimidine Analogues
A study by Taylor & Patel (1992) detailed the synthesis of pyrazolo[3,4-d]pyrimidine analogues of a potent antitumor agent. This research highlights the chemical processes involved in creating these compounds (Taylor & Patel, 1992).
Antimicrobial Activity of Pyrazolopyrimidines with Benzothiazole
Azam et al. (2013) synthesized benzothiazol derivatives containing pyrazolo[3,4-d]pyrimidine moiety and evaluated their in vitro antimicrobial activity. This demonstrates the potential of these compounds in addressing microbial resistance (Azam et al., 2013).
Antihypertensive Properties
A study by El-feky & Abd el-Samii (1996) focused on the synthesis and potential antihypertensive activity of 1-(4-benzyl-1-phthalazinyl)-pyrazolo[3,4-d]pyrimidines, illustrating the cardiovascular applications of these compounds (El-feky & Abd el-Samii, 1996).
Cytotoxic Activity Against Cancer Cell Lines
Bakr & Mehany (2016) synthesized a compound with the pyrazolo[3,4-d]pyrimidine core and screened its antiproliferative activity against various cancer cell lines, showing its potential in cancer research (Bakr & Mehany, 2016).
Biological and Pharmacological Applications
Antimicrobial Agents
Bondock et al. (2008) discussed the synthesis of novel heterocycles incorporating antipyrine moiety, which were evaluated as antimicrobial agents, highlighting the therapeutic potential of these compounds (Bondock et al., 2008).
Isoxazoline and Isoxazole Derivatives
Rahmouni et al. (2014) synthesized isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing the versatility of this chemical structure in creating diverse biologically active compounds (Rahmouni et al., 2014).
Anticonvulsant Activity
Tarikogullari et al. (2010) explored the anticonvulsant activity of some alkanamide derivatives, providing insight into the neurological applications of these compounds (Tarikogullari et al., 2010).
Inhibitory Activity Against Growth Factors
A compound synthesized by Bakr & Mehany (2016) showed potent inhibitory activity against various growth factors, suggesting its potential in cancer therapy and other diseases involving abnormal cell growth (Bakr & Mehany, 2016).
Mechanism of Action
The mechanism of action of pyrazolo[3,4-d]pyrimidines involves inhibition of EGFR and ErbB2 kinases, which leads to induction of apoptosis . This is confirmed by a significant increase in the level of active caspase-3 . The compounds also cause accumulation of cells in the pre-G1 phase and cell cycle arrest at the G2/M phase .
Future Directions
The future directions for research on pyrazolo[3,4-d]pyrimidines could involve further exploration of their anticancer activity and potential applications in cancer treatment . Additionally, more research is needed to fully understand the mechanism of action and the physical and chemical properties of these compounds .
properties
IUPAC Name |
N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-15-8-9-19(16(2)10-15)27-21-18(12-26-27)22(25-14-24-21)29-13-20(28)23-11-17-6-4-3-5-7-17/h3-10,12,14H,11,13H2,1-2H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPCBDXSSPALKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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